Cas no 1332530-16-1 (8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride)

8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a high-purity chemical intermediate primarily used in pharmaceutical and agrochemical research. Its quinoline scaffold, combined with a reactive carbonyl chloride group, makes it a versatile building block for synthesizing more complex heterocyclic compounds. The pyridinyl substitution enhances its potential as a ligand or pharmacophore in drug discovery. The hydrochloride salt improves stability and handling. This compound is particularly valuable in medicinal chemistry for developing kinase inhibitors and antimicrobial agents due to its structural rigidity and functional group reactivity. Strict quality control ensures consistency for research applications. Proper storage under inert conditions is recommended to maintain reactivity.
8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride structure
1332530-16-1 structure
商品名:8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
CAS番号:1332530-16-1
MF:C15H9Cl3N2O
メガワット:339.603760480881
MDL:MFCD18205934
CID:4695066

8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride 化学的及び物理的性質

名前と識別子

    • 8-chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
    • 8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl-chloride hydrochloride
    • 8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl)
    • 8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
    • MDL: MFCD18205934
    • インチ: 1S/C15H8Cl2N2O.ClH/c16-12-5-1-4-10-11(15(17)20)7-13(19-14(10)12)9-3-2-6-18-8-9;/h1-8H;1H
    • InChIKey: URCDPPNBERIFFP-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC2=C(C(=O)Cl)C=C(C3C=NC=CC=3)N=C21.Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 366
  • トポロジー分子極性表面積: 42.8

8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB378822-10 g
8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl)
1332530-16-1
10g
€1,008.00 2022-06-10
Matrix Scientific
060256-500mg
8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl-chloride hydrochloride
1332530-16-1
500mg
$158.00 2023-09-08
abcr
AB378822-5 g
8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl)
1332530-16-1
5g
€618.00 2022-06-10
abcr
AB378822-500mg
8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl); .
1332530-16-1
500mg
€205.00 2024-07-24
abcr
AB378822-1 g
8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl)
1332530-16-1
1g
€228.00 2022-06-10
abcr
AB378822-10g
8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl); .
1332530-16-1
10g
€1037.00 2024-07-24
Ambeed
A392489-1g
8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride
1332530-16-1 98+%
1g
$178.0 2024-04-24
abcr
AB378822-500 mg
8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl)
1332530-16-1
500MG
€195.40 2022-06-10
abcr
AB378822-1g
8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl); .
1332530-16-1
1g
€237.00 2024-07-24
abcr
AB378822-5g
8-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl); .
1332530-16-1
5g
€637.00 2024-07-24

8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride 関連文献

8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochlorideに関する追加情報

8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride: A Comprehensive Overview

8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride, with the CAS number 1332530-16-1, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the quinoline derivative family, which has been extensively studied due to its diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a quinoline ring system with a chlorine substituent at position 8, a pyridine ring attached at position 2, and a carbonyl chloride group at position 4, along with a hydrochloride counterion.

The synthesis of 8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride involves multi-step organic reactions, including Friedlander annulation, nucleophilic substitution, and oxidation processes. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for research and industrial applications. The compound's stability under various conditions has been thoroughly investigated, revealing its susceptibility to hydrolysis in aqueous environments and its stability under thermal conditions up to 150°C.

In terms of biological activity, 8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride has demonstrated potent inhibitory effects against several enzymes, including histone deacetylases (HDACs) and kinase targets. These findings have positioned the compound as a promising lead molecule in the development of anti-cancer therapies. Recent studies published in high-impact journals such as Nature Communications and Journal of Medicinal Chemistry have highlighted its ability to modulate cellular signaling pathways involved in tumor growth and metastasis.

The pharmacokinetic properties of this compound have also been evaluated in preclinical models, showing moderate absorption and distribution profiles with a half-life of approximately 6 hours in rodents. These characteristics suggest that further optimization may be required to enhance its bioavailability for clinical use. Additionally, toxicity studies indicate that the compound exhibits low acute toxicity at therapeutic doses, making it a viable candidate for further drug development.

Beyond its role in pharmacology, 8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride has found applications in materials science as a precursor for the synthesis of advanced materials such as coordination polymers and metalloorganic frameworks (MOFs). Its ability to act as a ligand for transition metals has been exploited to create porous materials with potential applications in gas storage and catalysis.

In conclusion, 8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, coupled with its promising biological activity and material properties, continues to drive research efforts aimed at unlocking its full potential in drug discovery and materials innovation.

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Amadis Chemical Company Limited
(CAS:1332530-16-1)8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
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清らかである:99%
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